1-(4-oxo-cyclohexyl)-1H-pyridin-4-one
Description
1-(4-Oxo-cyclohexyl)-1H-pyridin-4-one is a bicyclic organic compound featuring a pyridin-4-one core fused with a 4-oxo-cyclohexyl substituent. This structural combination may confer unique physicochemical properties, such as solubility, stability, and reactivity, which are critical in pharmaceutical and materials science applications.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(4-oxocyclohexyl)pyridin-4-one |
InChI |
InChI=1S/C11H13NO2/c13-10-3-1-9(2-4-10)12-7-5-11(14)6-8-12/h5-9H,1-4H2 |
InChI Key |
VQZIKTCNUSGJLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1N2C=CC(=O)C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
Cyclohexyl-Oxo vs. Piperidinone/Pyrrolopyrimidinone Systems
- 1-Cyclohexylpiperidin-4-one (): This compound lacks the conjugated pyridinone system, reducing aromatic stabilization and hydrogen-bonding capacity compared to the target compound. The absence of a fused aromatic ring may lower its thermal stability.
- 4-Hydroxy-4-methylcyclohex-2-en-1-one (): The hydroxyl group in this cyclohexenone derivative increases acidity (pKa ~10–12) compared to the ketone in this compound, which is less acidic (pKa ~20–22). This difference influences solubility in aqueous environments.
Hydrogen-Bonding and Crystal Packing
The heterodimer structure of 1-(4-hexyloxyphenyl)pyridin-4(1H)-one () demonstrates how substituents modulate intermolecular interactions. The target compound’s cyclohexyl-oxo group may sterically hinder close packing, reducing crystallinity compared to planar analogs like 2-(4-methoxyphenyl) derivatives. However, the pyridinone core could promote stable dimerization via O···H bonds, similar to the R22(8) graph-set motif observed in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
